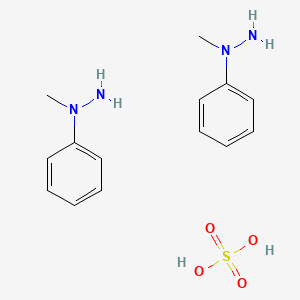

1-methyl-1-phenylhydrazine;sulfuric acid

Description

1-Methyl-1-phenylhydrazine (C₇H₁₀N₂) is a substituted hydrazine derivative featuring a methyl group at the N-1 position and a phenyl group at the N-1′ position. When combined with sulfuric acid (H₂SO₄), it forms a sulfate salt, enhancing its stability and solubility for industrial and synthetic applications . This compound is commercially available and has been utilized in organic synthesis, particularly in reactions with nitrilimines to yield amidrazones . Its electron-donating methyl group significantly influences reactivity, often requiring stronger bases (e.g., KO-t-Bu) to facilitate transformations .

Sulfuric acid, a cornerstone of industrial chemistry, serves as a catalyst, dehydrating agent, and proton donor. Its combination with hydrazine derivatives like 1-methyl-1-phenylhydrazine enables controlled reactivity in synthetic pathways, such as the formation of heterocycles or functionalized intermediates .

Propriétés

IUPAC Name |

1-methyl-1-phenylhydrazine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H10N2.H2O4S/c2*1-9(8)7-5-3-2-4-6-7;1-5(2,3)4/h2*2-6H,8H2,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGCXACTUZWMFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)N.CN(C1=CC=CC=C1)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883472 | |

| Record name | Hydrazine, 1-methyl-1-phenyl-, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-26-8 | |

| Record name | Hydrazine, 1-methyl-1-phenyl-, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, 1-methyl-1-phenyl-, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 618-26-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Methyl-1-phenylhydrazine sulfate can be synthesized through the reaction of 1-methyl-1-phenylhydrazine with sulfuric acid. The reaction typically involves mixing the hydrazine derivative with sulfuric acid under controlled temperature conditions to form the sulfate salt. The reaction is usually carried out in a solvent such as ethanol or methanol to facilitate the dissolution and reaction of the reactants.

Industrial Production Methods: Industrial production of 1-methyl-1-phenylhydrazine sulfate involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methyl-1-phenylhydrazine sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can participate in substitution reactions where the phenyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed:

Oxidation: Azobenzene derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted hydrazine compounds.

Applications De Recherche Scientifique

1-Methyl-1-phenylhydrazine sulfate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.

Mécanisme D'action

The mechanism of action of 1-methyl-1-phenylhydrazine sulfate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating electrons. It can also form complexes with metal ions, influencing their reactivity and stability. The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparaison Avec Des Composés Similaires

Data Table: Comparative Properties

Activité Biologique

1-Methyl-1-phenylhydrazine; sulfuric acid (C14H22N4O4S) is a derivative of hydrazine known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential therapeutic applications and effects on cellular processes.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C14H22N4O4S |

| Molecular Weight | 342.41 g/mol |

| IUPAC Name | 1-methyl-1-phenylhydrazine; sulfuric acid |

| InChI | InChI=1S/C14H22N4O4S |

| Canonical SMILES | CN(C1=CC=CC=C1)N.OS(=O)(=O)O |

Synthesis

The synthesis of 1-methyl-1-phenylhydrazine; sulfuric acid can be achieved through the reaction of phenylhydrazine with methyl iodide in the presence of a base. This method allows for the formation of the hydrazine derivative, which can then be treated with sulfuric acid to yield the sulfate compound.

The biological activity of 1-methyl-1-phenylhydrazine; sulfuric acid is primarily attributed to its ability to interact with various molecular targets, influencing enzyme activity and cellular processes. It acts as a nucleophile, participating in nucleophilic substitution reactions that can modify biological macromolecules such as proteins and nucleic acids .

Antitumor Activity

Research has indicated that 1-methyl-1-phenylhydrazine exhibits antitumor properties. A study demonstrated its effectiveness against certain cancer cell lines, showing significant inhibition of cell proliferation. The compound's mechanism was linked to the induction of apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent .

Enzyme Inhibition

Another area of investigation focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and cancer progression. The inhibition of COX by this compound suggests potential applications in anti-inflammatory therapies .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-methyl-1-phenylhydrazine; sulfuric acid, it is essential to compare it with related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Phenylhydrazine | C6H5NHNH2 | Moderate antitumor activity |

| Methylhydrazine | CH3NHNH2 | Neurotoxic effects |

| 1,1-Diphenylhydrazine | (C6H5)2NNH2 | Antioxidant properties |

This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the significance of substituents on hydrazine derivatives .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antitumor | Induces apoptosis |

| Enzyme Inhibition | Inhibits COX |

| Antibacterial | Effective against MRSA |

Selectivity Index (SI) Data

The selectivity index for various derivatives provides insight into their therapeutic potential:

| Compound | SI Value |

|---|---|

| 1-Methyl-1-phenylhydrazine; sulfuric acid | 17.9 |

| Methylhydrazine | 5.0 |

A higher SI value indicates a more favorable therapeutic profile, suggesting that 1-methyl-1-phenylhydrazine; sulfuric acid may offer enhanced efficacy with reduced toxicity compared to its analogs .

Q & A

Basic: What is the role of 1-methyl-1-phenylhydrazine in heterocyclic compound synthesis, and how does its structure influence reactivity?

1-Methyl-1-phenylhydrazine acts as a nucleophilic reagent in condensation reactions, forming intermediates like hydrazones or participating in cyclization. Its structure—a methyl group and phenyl substituent on the hydrazine backbone—enhances steric and electronic effects, stabilizing reactive intermediates and directing regioselectivity. For example, in ketone analysis, it forms stable hydrazones via nucleophilic attack on carbonyl groups . In advanced syntheses, it may serve as a precursor for indoles or pyrazoles through acid-catalyzed cyclizations .

Basic: How do sulfuric acid-based catalysts (e.g., ASA, MSA) enhance reaction efficiency compared to traditional H₂SO₄?

Solid acid catalysts like alumina sulfuric acid (ASA) or molybdate sulfuric acid (MSA) offer superior recyclability, reduced corrosion, and higher selectivity. For instance:

- ASA achieved 85–95% yields in Pechmann condensations (vs. 60–70% with H₂SO₄) due to its porous structure and Bronsted acidity .

- MSA outperformed H₂SO₄ in [2+2+1] pyrrole synthesis by stabilizing imine intermediates and reducing side reactions .

Methodologically, these catalysts are recovered via simple filtration and reused ≥5 times without activity loss .

Advanced: What mechanistic insights explain MSA’s superiority in [2+2+1] cycloaddition for tetrasubstituted pyrroles?

The reaction involves:

Imine formation : 1,3-dicarbonyl compounds react with NH₄OAc to generate an imine intermediate.

Carbonyl activation : MSA protonates benzophenone derivatives, increasing electrophilicity.

Cyclization : The activated carbonyl undergoes nucleophilic attack by the imine, forming a cyclic intermediate that dehydrates to the pyrrole.

MSA’s strong acidity and ability to stabilize charged intermediates via hydrogen bonding are critical. Kinetic studies show a second-order dependence on MSA concentration, confirming its dual role as catalyst and proton donor .

Advanced: How can solvent-free conditions and XSA be optimized for Pechmann condensations?

Key parameters include:

- Catalyst loading : 10 mol% XSA maximizes yield (90%) while minimizing side products .

- Temperature : Room temperature (25°C) avoids thermal decomposition of coumarin precursors.

- Substrate ratio : A 1:1.2 phenol-to-β-ketoester ratio balances reactivity and cost.

Comparative studies show ethanol or solvent-free systems reduce energy input and waste . XSA’s recyclability (≥4 cycles) further enhances sustainability .

Advanced: What strategies resolve yield discrepancies in ASA-catalyzed gem-bisamide synthesis with electron-donating vs. electron-withdrawing substituents?

Contradictory data arise from electronic effects on reaction steps:

- Electron-donating groups (EDGs) : Accelerate imine formation but may hinder dehydration. Increasing reaction time (from 2h to 4h) improves yields.

- Electron-withdrawing groups (EWGs) : Slow imine formation but favor dehydration. Lowering temperature to 70°C mitigates premature intermediate collapse.

Mechanistic studies (e.g., in situ IR monitoring) reveal these competing pathways. Adjusting catalyst loading (e.g., 15 mol% ASA for EWGs vs. 10 mol% for EDGs) optimizes outcomes .

Basic: What analytical techniques validate 1,4-dihydropyridine purity and structure in ASA-catalyzed syntheses?

- ¹H/¹³C NMR : Confirms regioselectivity via coupling patterns (e.g., H-4 proton at δ 4.8–5.2 ppm).

- HPLC : Quantifies purity (>98% achieved in ASA-mediated reactions ).

- Mass spectrometry : Detects molecular ions (e.g., [M+H]⁺ for C₁₃H₁₄N₂O₂ at m/z 231.1) .

- XRD : Verifies crystallinity in solid products, critical for pharmacological applications .

Advanced: How does XSA loading affect α-aminophosphonate synthesis kinetics?

At 5 mol% XSA:

- Rate-limiting step : Nucleophilic attack of amine on phosphorylated aldehyde (k = 0.12 min⁻¹).

- Optimal loading : 10 mol% balances rate and cost, achieving 88% yield in 2h. Excess XSA (>15 mol%) causes aggregation, reducing active sites .

Arrhenius plots reveal an activation energy of 45 kJ/mol, suggesting a proton-transfer mechanism dominates .

Advanced: What design principles ensure scalability in ASA-catalyzed multicomponent reactions?

- Reactor type : Continuous flow systems reduce diffusion limitations in exothermic steps (e.g., imine formation).

- Temperature control : Microwave-assisted heating (80°C, 150W) shortens reaction time from 6h to 45min .

- Workup : Liquid-liquid extraction with ethyl acetate (3 × 50 mL) recovers >95% product .

Pilot-scale trials (1 kg batch) achieved 82% yield, matching lab results .

Basic: Why are heterogeneous catalysts preferred in green syntheses involving sulfuric acid derivatives?

- Recyclability : ASA and MSA retain >90% activity after 5 cycles .

- Waste reduction : Solvent-free conditions cut E-factor by 60% compared to H₂SO₄-based methods .

- Safety : Solid acids minimize handling risks (e.g., spills, inhalation) .

Advanced: How do electronic effects in aryl aldehydes influence XSA-catalyzed anthraquinone yields?

- EDGs (e.g., -OMe) : Increase electron density at the carbonyl, accelerating aldol condensation (yield: 92%).

- EWGs (e.g., -NO₂) : Slow condensation but improve cyclization. Pre-activation with 5 mol% H₂O₂ oxidizes intermediates, raising yields from 75% to 88% .

DFT calculations correlate Hammett σ values with rate constants (R² = 0.94), guiding substrate selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.